molecular formula C11H17BN2O2 B14088733 (2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid

(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B14088733
M. Wt: 220.08 g/mol
InChI Key: DOTKPYQQAZNBHW-UHFFFAOYSA-N
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Description

(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with a methyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid typically involves the coupling of a boronic acid derivative with a suitable piperidine and pyridine precursor. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased safety, reduced reaction times, and higher yields. These methods utilize packed columns and catalysts like Raney nickel to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes or receptors, thereby modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the boronic acid group in (2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid makes it unique compared to similar compounds. This functional group allows for specific interactions with biological targets and provides versatility in chemical reactions, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

[2-(3-methylpiperidin-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H17BN2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9,15-16H,2-3,6,8H2,1H3

InChI Key

DOTKPYQQAZNBHW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2CCCC(C2)C)(O)O

Origin of Product

United States

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